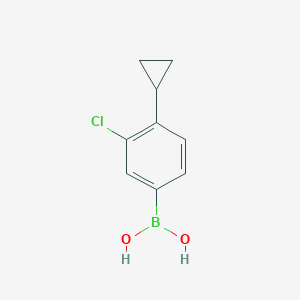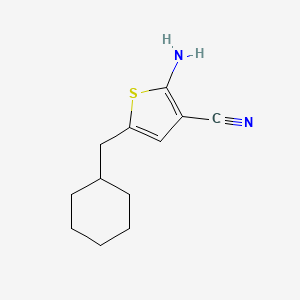
3-bromo-5-fluoro-N-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-N-methylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and a methyl group attached to the aniline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline. Subsequent bromination and fluorination steps introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. The final step involves methylation of the aniline nitrogen and conversion to the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Often achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methyl iodide or dimethyl sulfate are commonly used methylating agents.
Major Products Formed:
Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.
Amines and Amides: Through reduction and coupling reactions, a range of amines and amides can be synthesized.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-bromo-5-fluoro-N-methylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-methylaniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-2-methylaniline: Lacks the bromine atom, leading to different chemical and physical properties.
3-Bromo-4-fluoroaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C7H8BrClFN |
|---|---|
Molekulargewicht |
240.50 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H |
InChI-Schlüssel |
SAHLSJASMMYPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC(=C1)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15302251.png)
![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)

![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)





![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)


![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
